molecular formula C19H14N4O2S B2603981 6-[(2-oxo-2-phenylethyl)sulfanyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 174535-73-0

6-[(2-oxo-2-phenylethyl)sulfanyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2603981
CAS RN: 174535-73-0
M. Wt: 362.41
InChI Key: OYMNZCZFOPZMNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “6-[(2-oxo-2-phenylethyl)sulfanyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” has been reported in the literature. For instance, one method of organic synthesis of these compounds is the classic Biginelli reaction . Another method involves the condensation of pyrazoloxazine derivative with hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of “6-[(2-oxo-2-phenylethyl)sulfanyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is characterized by fused pyrazole and pyrimidine rings that are almost coplanar, being inclined to one another by 1.31 (12)° . The mean plane of this fused ring system is nearly coplanar with the phenyl ring, as indicated by the dihedral angle between their planes of 1.31 (12)° .

Scientific Research Applications

Novel Synthesis Methods

Researchers have developed efficient synthesis methods for derivatives related to the chemical structure of interest. For instance, Hosseini et al. (2021) described an organobase-catalyzed three-component reaction for synthesizing spiro[indole-3,8′-pyrano[2,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidine derivatives, highlighting a novel family of compounds synthesized with good to excellent yields (Hosseini et al., 2021).

Antimicrobial Activity

Some derivatives have been synthesized with the aim of evaluating their antibacterial properties. Azab et al. (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, which showed high antibacterial activities, suggesting potential applications in developing new antibacterial agents (Azab et al., 2013).

Anticancer Properties

Research has also been directed towards evaluating the anticancer properties of these compounds. Abdellatif et al. (2014) studied pyrazolo[3,4-d]pyrimidin-4-ones derivatives and found significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line, particularly for compounds with specific substitutions, highlighting their potential as anticancer agents (Abdellatif et al., 2014).

Anti-Inflammatory and Analgesic Effects

Compounds related to the chemical structure have been explored for their potential anti-inflammatory and analgesic effects. Auzzi et al. (1983) synthesized pyrazolo[1,5-a]pyrimidines with modifications to study their antiinflammatory properties, finding compounds with high activity and better therapeutic indexes compared to standard drugs, and importantly, devoid of ulcerogenic activity (Auzzi et al., 1983).

Molecular Structures and Interactions

Studies like the one by Avasthi et al. (2002) have provided insights into the molecular structures and interactions of pyrazolo[3,4-d]pyrimidine compounds, contributing to a deeper understanding of their potential mechanisms of action (Avasthi et al., 2002).

properties

IUPAC Name

6-phenacylsulfanyl-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S/c24-16(13-7-3-1-4-8-13)12-26-19-21-17-15(18(25)22-19)11-20-23(17)14-9-5-2-6-10-14/h1-11H,12H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMNZCZFOPZMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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